N-(4-ethoxyphenyl)-2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamide (C22) is a drug-like compound identified through in silico studies for its potential anti-tuberculosis activity. [] It exhibits inhibitory activity against two key proteins of Mycobacterium tuberculosis: InhA and EthR. []
N-(4-ethoxyphenyl)-2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamide demonstrates potential for inhibiting InhA and EthR, two essential proteins in Mycobacterium tuberculosis. [] InhA, enoyl-ACP reductase, is involved in mycolic acid biosynthesis, a crucial component of the mycobacterial cell wall. [] EthR, a transcriptional repressor, regulates the expression of EthA, an enzyme involved in ethionamide activation. [] By inhibiting these targets, C22 could disrupt mycolic acid synthesis and sensitize M. tuberculosis to ethionamide, thereby exhibiting anti-tuberculosis activity.
The primary application of N-(4-ethoxyphenyl)-2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamide, as identified in the provided literature, is in the field of anti-tuberculosis drug discovery. []
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 15209-11-7